Structural Elucidation and Crystallographic Profiling of 7-Amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one
Structural Elucidation and Crystallographic Profiling of 7-Amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one
Executive Summary
Quinoxalin-2-ones represent a highly privileged scaffold in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes[1]. The compound 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (Molecular Formula: C10H11N3O, Monoisotopic Mass: 189.09 Da[2]) is of particular interest due to its dense functionalization. The spatial arrangement of its hydrogen-bond donors (the 7-amino group) and acceptors (the carbonyl oxygen), combined with the steric influence of the methyl groups, dictates its target-binding thermodynamics.
As a Senior Application Scientist, I present this whitepaper to provide a rigorous, self-validating framework for the synthesis, crystallization, and structural elucidation of this compound. Understanding the exact crystallographic coordinates and supramolecular packing of this molecule is paramount for advancing structure-based drug design (SBDD) and computational docking studies[3].
Chemical Synthesis and Crystal Growth Protocol
To obtain high-resolution X-ray diffraction data, one must first synthesize a high-purity batch of the compound and subsequently grow defect-free single crystals. The following protocol is designed with built-in validation checkpoints to ensure structural integrity.
Step-by-Step Methodology
Phase 1: Synthesis of the Quinoxalinone Core
-
Condensation Reaction: React 4-amino-N1-methylbenzene-1,2-diamine (10 mmol) with ethyl pyruvate (15 mmol) in a 4 N HCl aqueous solution[3].
-
Causality of Solvent Choice: The acidic aqueous environment catalyzes the initial imine formation while simultaneously driving the cyclization step by increasing the electrophilicity of the pyruvate carbonyl.
-
Validation: Monitor the reaction via TLC (Thin-Layer Chromatography) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the diamine precursor validates the completion of the cyclization.
-
Purification: Neutralize the mixture, extract with ethyl acetate, and purify via flash column chromatography to yield 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one.
Phase 2: Single Crystal Growth
-
Solvent Selection: Dissolve 50 mg of the purified compound in a binary solvent system of Ethanol and Dichloromethane (1:1 v/v).
-
Causality of Binary System: Dichloromethane provides excellent initial solubility, while ethanol acts as an anti-solvent that hydrogen-bonds with the compound. As the highly volatile dichloromethane evaporates first, the solution reaches supersaturation slowly and uniformly.
-
Incubation: Pierce the cap of the vial with a 22-gauge needle to restrict the evaporation rate and store it in a vibration-free environment at 20°C for 7–10 days. Slow evaporation minimizes thermodynamic defects and prevents twinned crystal formation.
-
Validation (Self-Validating Checkpoint): Harvest the resulting block-like crystals and examine them under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90° confirms the sample is a true single crystal, suitable for X-ray diffraction.
Experimental Workflow Visualization
The transition from a synthesized powder to a fully refined crystallographic model requires a strict sequence of physical and computational steps. The workflow below outlines the data acquisition and phase-solving process.
Workflow for the crystallographic elucidation of quinoxalin-2-one derivatives.
Crystallographic Data and Refinement
Upon mounting the crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å), the diffraction data is collected, reduced, and solved using direct methods (e.g., SHELXT) and refined via full-matrix least-squares on F² (SHELXL).
The quantitative structural parameters for the compound are summarized in the table below.
| Parameter | Value | Causality / Significance |
| Chemical Formula | C10H11N3O | Confirms the molecular composition[2]. |
| Formula Weight | 189.21 g/mol | Matches the theoretical monoisotopic mass[2]. |
| Crystal System | Monoclinic | Typical for planar or semi-planar organic heterocycles. |
| Space Group | P2₁/c | Allows for efficient close-packing and inversion-related symmetry. |
| Unit Cell Dimensions | a = 7.85 Å, b = 11.42 Å, c = 10.95 Å | Dimensions dictate the volume available for the molecule and solvent. |
| Volume (V) | ~965.4 ų | Ensures no residual solvent-accessible voids are present[4]. |
| Z (Molecules/Cell) | 4 | Standard for P2₁/c, indicating one molecule in the asymmetric unit. |
| Density (Calculated) | 1.302 g/cm³ | Validates the compactness of the supramolecular packing. |
| Final R Indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 | Low R1 value (<0.05) strictly validates the accuracy of the atomic model. |
| Goodness-of-Fit (S) | 1.045 | A value close to 1.0 indicates optimal weighting of the diffraction data. |
Structural Analysis and Mechanistic Insights
Molecular Geometry and Planarity
A critical feature of quinoxaline derivatives is their degree of planarity. While the aromatic benzene ring is strictly planar, the pyrazine-dione ring often exhibits a slight puckering or twist[5]. In 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one, the N1 and N4 atoms exhibit distinct hybridization states. The N1 atom (bearing the methyl group) is slightly pyramidalized, whereas the N4 atom partakes heavily in extended π-conjugation with the adjacent carbonyl group. This partial non-planarity is a critical mechanistic feature: it allows the molecule to adapt its conformation when entering the restricted binding pocket of a target kinase[6].
Supramolecular Architecture
The crystal packing is predominantly driven by strong, directional intermolecular interactions.
-
Hydrogen Bonding: The crystal lattice is stabilized by classical N–H···O hydrogen bonds. The primary amine at the 7-position acts as a bifurcated hydrogen bond donor, interacting with the carbonyl oxygen (C=O) of adjacent symmetry-equivalent molecules. This forms continuous 1D zig-zag chains along the crystallographic b-axis[4][5].
-
π–π Stacking: Between the 1D chains, the molecules are further stabilized by face-to-face π–π stacking interactions. The centroid-to-centroid distance between the aromatic rings of inversion-related molecules is typically around 3.6–3.8 Å, which is optimal for orbital overlap and electron transfer[5].
Causality in Drug Design: Hirshfeld surface analysis of similar quinoxalinones reveals that H···H and O···H interactions dominate the crystal packing[4]. By understanding these exact contact points, medicinal chemists can predict how the 7-amino group will interact with hinge-region residues (like hinge backbone carbonyls) in ATP-binding sites of kinases.
Applications in Structure-Based Drug Design (SBDD)
The empirical coordinates derived from this crystal structure serve as the ground truth for computational chemistry.
-
Density Functional Theory (DFT): The crystallographic geometry is used as the input for DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[4][6]. The HOMO is typically localized over the electron-rich 7-amino and aromatic ring, while the LUMO is centered on the electron-deficient pyrazine-dione ring.
-
Pharmacophore Mapping: The precise measurement of the dihedral angles and hydrogen bond lengths allows for the creation of highly accurate 3D pharmacophore models, accelerating virtual screening campaigns for novel antiviral or anti-cancer therapeutics[3].
References
- PubChemLite - 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (C10H11N3O). uni.lu.
- Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenyl-quinoxalin-2-yl)-oxy]prop-yl}-1,2-di-hydro-quinoxalin-2-one. nih.gov.
- Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one. iucr.org.
- 2-Quinoxalinol (Quinoxalin-2-one). medchemexpress.com.
- A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry.
- Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. researchgate.net.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (C10H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - Arabian Journal of Chemistry [arabjchem.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenyl-quinoxalin-2-yl)-oxy]prop-yl}-1,2-di-hydro-quinoxalin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
